7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid
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Overview
Description
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation.
Reducing Agents: Sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are used for reduction.
Substitution Reactions: Halogens or nitro groups can be introduced using appropriate electrophiles under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo group can react with nucleophiles, leading to the formation of new compounds.
Electron Transfer: The compound can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(e)-(4-Ethoxyphenyl)diazenyl]phenol
- 4-Hydroxy-3-[(e)-(4-ethoxyphenyl)diazenyl]benzenesulfonic acid
Uniqueness
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. Its sulfonic acid group enhances water solubility, making it suitable for various applications in aqueous environments.
Properties
CAS No. |
10534-91-5 |
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Molecular Formula |
C25H21N3O5S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
7-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]methylideneamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H21N3O5S/c1-2-33-22-10-7-20(8-11-22)28-27-19-5-3-17(4-6-19)16-26-21-9-12-24-18(13-21)14-23(15-25(24)29)34(30,31)32/h3-16,29H,2H2,1H3,(H,30,31,32) |
InChI Key |
DYMDTQFIRNBQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O |
Origin of Product |
United States |
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